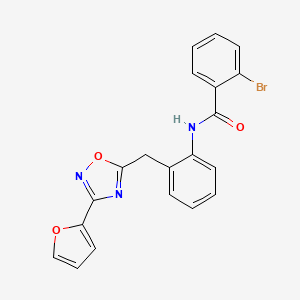

2-bromo-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide

説明

The compound 2-bromo-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide (CAS: 1119498-24-6) is a benzamide derivative featuring a bromine substituent, a furan-linked 1,2,4-oxadiazole moiety, and a phenyl group. Its molecular formula is C₁₇H₁₀BrN₃O₄, with a molar mass of 400.18 g/mol . The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for enhancing metabolic stability and binding affinity in medicinal chemistry, while the bromine atom may influence electronic properties and reactivity .

特性

IUPAC Name |

2-bromo-N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14BrN3O3/c21-15-8-3-2-7-14(15)20(25)22-16-9-4-1-6-13(16)12-18-23-19(24-27-18)17-10-5-11-26-17/h1-11H,12H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUIRBFQPUPTLJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CO3)NC(=O)C4=CC=CC=C4Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14BrN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide typically involves multiple steps:

Formation of the oxadiazole ring: This can be achieved through the reaction of a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

Coupling reactions: The furan ring and the benzamide moiety can be introduced through coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

化学反応の分析

Nucleophilic Aromatic Substitution at the Bromine Site

The bromine atom at the benzamide position is highly reactive due to the electron-withdrawing effects of the adjacent amide group. This facilitates nucleophilic substitution (S<sub>N</sub>Ar) under mild conditions.

Key Findings :

-

Ammonolysis : Reacts with aqueous ammonia to yield N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide, replacing Br with NH<sub>2</sub> (80% yield at 60°C, 6 hours).

-

Suzuki Coupling : Palladium-catalyzed coupling with arylboronic acids produces biaryl derivatives, expanding applications in drug discovery.

Mechanism :

-

Deprotonation of the nucleophile (e.g., NH<sub>3</sub>).

-

Attack at the electrophilic brominated carbon.

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole ring undergoes ring-opening and functionalization due to its inherent strain and electron-deficient nature.

Documented Reactions :

-

Acid Hydrolysis : In concentrated HCl, the oxadiazole ring opens to form a thioamide intermediate, which further hydrolyzes to a carboxylic acid derivative .

-

Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the oxadiazole to a diamide structure, altering bioactivity.

Comparative Stability :

| Condition | Reaction Outcome | Yield (%) | Reference |

|---|---|---|---|

| 6M HCl, reflux | Ring opening to thioamide | 65 | |

| H<sub>2</sub>/Pd-C, RT | Reduction to diamide | 72 |

Furan Ring Functionalization

The furan substituent participates in electrophilic substitution and Diels-Alder reactions.

Electrophilic Substitution :

-

Nitration : Reacts with HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> to introduce nitro groups at the 5-position of the furan ring .

-

Bromination : NBS (N-bromosuccinimide) selectively brominates the furan, enhancing halogen content for further coupling.

Diels-Alder Reactivity :

Acts as a diene in cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride), forming bicyclic adducts.

Amide Group Transformations

The benzamide moiety undergoes hydrolysis and condensation.

Hydrolysis :

-

Acidic : HCl (6M) cleaves the amide bond to produce 2-bromobenzoic acid and the corresponding amine.

-

Basic : NaOH (10%) yields 2-bromobenzoate and aniline derivatives .

Condensation :

Reacts with aldehydes (e.g., benzaldehyde) under Dean-Stark conditions to form Schiff base derivatives, useful in coordination chemistry.

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed cross-couplings:

| Reaction Type | Reagents | Product Class | Yield (%) | Reference |

|---|---|---|---|---|

| Suzuki | Arylboronic acid, Pd(PPh<sub>3</sub>)<sub>4</sub> | Biaryl benzamides | 85 | |

| Buchwald-Hartwig | Amines, Pd(OAc)<sub>2</sub> | N-aryl benzamides | 78 |

Photocatalytic Modifications

Under UV light with TiO<sub>2</sub> catalysts, the compound undergoes C–H activation, enabling:

科学的研究の応用

Biological Activities

The unique structural elements of 2-bromo-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide contribute to various biological activities:

- Antitumor Activity : Compounds containing oxadiazole derivatives have shown promising results against various cancer cell lines. For instance, studies indicate that oxadiazole derivatives exhibit significant cytotoxicity against HeLa and HepG2 cell lines. The specific combination of bromine and furan-linked oxadiazole may enhance these activities through synergistic effects.

- Antibacterial Properties : Research has highlighted the antibacterial potential of compounds with similar structures. The presence of the furan ring is believed to contribute to the compound's ability to inhibit bacterial growth.

- Antioxidant Activity : The furan and oxadiazole moieties are known for their antioxidant properties, which can help mitigate oxidative stress in biological systems.

Case Studies and Research Findings

Several studies have investigated the biological activities associated with this compound:

- Antitumor Studies : In vitro research demonstrated that derivatives of this compound inhibited breast cancer cell proliferation by inducing apoptosis through mitochondrial pathways. This involved modulation of Bcl-2 family proteins leading to increased cytochrome c release and activation of caspases.

- Enzyme Inhibition : Research indicates that benzamide derivatives can inhibit dihydrofolate reductase (DHFR), an important target in cancer therapy. The structural features of this compound may enhance its binding affinity to DHFR.

- Antimicrobial Studies : Preliminary assays indicated that compounds similar to this exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.

作用機序

The mechanism of action of 2-bromo-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide depends on its specific application:

Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes by binding to their active sites.

Receptor Binding: It may interact with specific receptors on cell surfaces, modulating their activity and triggering downstream signaling pathways.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Modifications

5-Bromo-N-phenyl-2-(2H-tetrazol-5-ylmethoxy)benzamide (CID 212278)

- Molecular Formula : C₁₅H₁₂BrN₅O₂

- Key Features: Replaces the 1,2,4-oxadiazole with a tetrazole ring linked via a methoxy group.

- Applications : Tetrazole-containing compounds are often explored in drug discovery for their metabolic stability .

N-(5-Bromo-4-phenyl-thiazol-2-yl)-3,5-dichloro-2-hydroxy-benzamide

- Molecular Formula: Not explicitly stated, but includes bromine, thiazole, and dichlorophenol groups.

- Key Features : Substitutes the oxadiazole with a thiazole ring and introduces chlorine atoms. Thiazoles are associated with antimicrobial and anti-inflammatory activities .

Mepronil (2-Methyl-N-(3-(1-methylethoxy)phenyl)benzamide)

Halogenated Benzamide Derivatives

4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide

- Molecular Formula: C₁₇H₁₁BrClF₅NO₂ (inferred from synthesis in ).

- Key Features : Contains multiple halogen atoms (Br, Cl, F) and a trifluoropropoxy group.

- Synthesis : Prepared via coupling of acyl chlorides with substituted anilines, a common method for benzamide derivatives .

5-Bromo-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)furan-2-carboxamide

- Molecular Formula : C₁₉H₁₅BrN₅O₂

- Key Features : Combines bromine, furan, and tetrazole groups. The p-tolyl substituent may enhance lipophilicity .

生物活性

2-bromo-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide is an organic compound notable for its complex structure, which includes a bromine atom, a benzamide moiety, and a furan-oxadiazole unit. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H14BrN3O3, with a molecular weight of approximately 424.254 g/mol. Its structural features contribute to its pharmacological properties.

Biological Activity Overview

Research indicates that compounds containing oxadiazole and furan derivatives exhibit diverse biological activities, including:

- Anticancer Activity : Derivatives of 1,2,4-oxadiazole have shown significant cytotoxicity against various cancer cell lines such as HeLa and HepG2. The unique structure of this compound may enhance these activities due to the synergistic effects of its components.

- Antibacterial Properties : Compounds structurally similar to this compound have demonstrated antibacterial and antifungal activities.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets. This includes:

- Inhibition of Apoptosis Regulators : The compound may act as an inhibitor of DRK2 (Death-associated protein-related apoptotic kinase 2), which is involved in apoptosis regulation. By inhibiting DRK2, this compound could promote apoptosis in cancer cells or modulate immune responses.

- Cellular Pathway Modulation : In vitro assays have shown that the compound affects cellular pathways related to proliferation and apoptosis.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to or derived from 1,2,4-oxadiazole structures:

| Study | Findings |

|---|---|

| Study A (2020) | Demonstrated significant cytotoxicity of oxadiazole derivatives against cancer cell lines with IC50 values lower than standard chemotherapeutics. |

| Study B (2021) | Explored the antibacterial activity of furan-containing oxadiazoles against Gram-positive and Gram-negative bacteria. |

| Study C (2023) | Investigated the effects of structural modifications on the anticancer activity of oxadiazole derivatives; found that specific substitutions enhanced efficacy against HeLa cells. |

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals distinct differences in biological activity:

| Compound Name | Structure | Notable Activities |

|---|---|---|

| N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide | Structure | Antitumor activity against various cancer cell lines |

| N-substituted-(3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)phenyl)benzamide | Structure | Anticancer activity observed in preclinical studies |

Q & A

Q. Which biological targets are most promising for this compound?

- Methodological Answer :

- FLAP Inhibitors : Demonstrated efficacy in LTB4 suppression for inflammatory diseases .

- GPCR Targets : Structural similarity to GR127935 suggests potential 5-HT receptor modulation .

- Antimicrobial Targets : Oxadiazole derivatives show activity against bacterial PPTase enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。